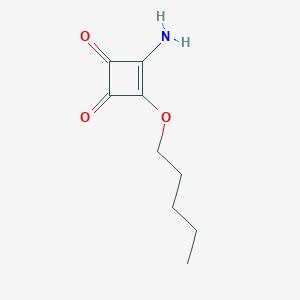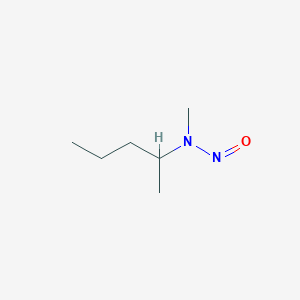![molecular formula C16H12N4O2 B14281248 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid CAS No. 134249-34-6](/img/structure/B14281248.png)
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a quinoline moiety, which is known for its biological activity, making it of interest in medicinal chemistry and other scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-aminoquinoline, which is achieved by treating it with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline carboxylic acids.
Reduction: 8-Aminoquinoline and benzoic acid derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its fluorescent properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The quinoline moiety can intercalate with DNA, disrupting the replication process. Additionally, the azo group can undergo reduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects.
類似化合物との比較
Similar Compounds
2-[(E)-(4-Hydroxynaphthalen-1-yl)diazenyl]benzoic acid: Another azo compound with similar structural features but different biological activity.
4-[(E)-(4-Hexyloxyphenyl)diazenyl]-N-phenylbenzamide: A compound with similar azo linkage but different substituents, affecting its physical and chemical properties.
Uniqueness
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid is unique due to the presence of the quinoline moiety, which imparts significant biological activity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
特性
CAS番号 |
134249-34-6 |
|---|---|
分子式 |
C16H12N4O2 |
分子量 |
292.29 g/mol |
IUPAC名 |
4-[(8-aminoquinolin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O2/c17-13-7-8-14(12-2-1-9-18-15(12)13)20-19-11-5-3-10(4-6-11)16(21)22/h1-9H,17H2,(H,21,22) |
InChIキー |
RVHYNPANTZWYBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)




![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)






